molecular formula C6H12N4 B1491220 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 25859-20-5

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1491220
CAS RN: 25859-20-5
M. Wt: 140.19 g/mol
InChI Key: RWLNTXSHNXOBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine, or AMP, is an organic compound that has been used in a wide range of scientific research and laboratory experiments. It is a colorless, odourless, and non-toxic compound that is soluble in a variety of organic solvents. AMP is a versatile compound, and it has been used in a variety of research applications, from drug discovery to biochemistry and physiology.

Scientific Research Applications

1. Synthesis and Characterization

The compound 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine is involved in the synthesis and characterization of various pyrazole derivatives. For instance, Titi et al. (2020) explored its use in synthesizing N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds, which have shown biological activity against breast cancer and microbes. These compounds were characterized using techniques like FT-IR, UV–visible, and proton NMR spectroscopy, among others (Titi et al., 2020).

2. Applications in Dye Synthesis

Karcı and Karcı (2008) reported on the use of heterocyclic amines, including 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine, in the synthesis of novel heterocyclic disazo dyes. These dyes were characterized by elemental analysis and spectral methods, and their solvatochromic behavior in various solvents was evaluated (Karcı & Karcı, 2008).

3. Reactivity and Synthesis Studies

The reactivity of pyrazole derivatives like 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine has been a subject of various studies. Younes et al. (1990) explored reactions involving this compound, leading to the synthesis of distinct pyrazolo derivatives (Younes et al., 1990).

4. Catalysis and Green Chemistry Applications

The compound has been used in green chemistry applications. For example, Al-Matar et al. (2010) demonstrated its use in the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showcasing its role in environmentally friendly chemical processes (Al-Matar et al., 2010).

5. Structural and Molecular Studies

Structural and molecular studies involving 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine have been conducted to understand its properties and potential applications. Kusakiewicz-Dawid et al. (2019) investigated annular tautomerism of disubstituted 1H-pyrazoles, providing insights into the molecular structure and behavior of such compounds (Kusakiewicz-Dawid et al., 2019).

properties

IUPAC Name

2-(2-aminoethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNTXSHNXOBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.